molecular formula C7H14O3 B2497993 Tetrahydropyranylethyleneglycol CAS No. 2162-31-4; 91746-69-9

Tetrahydropyranylethyleneglycol

Cat. No.: B2497993
CAS No.: 2162-31-4; 91746-69-9
M. Wt: 146.186
InChI Key: WACNBTTVEACMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropyranylethyleneglycol is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.186. The purity is usually 95%.
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Properties

CAS No.

2162-31-4; 91746-69-9

Molecular Formula

C7H14O3

Molecular Weight

146.186

IUPAC Name

1-(oxan-2-yl)ethane-1,2-diol

InChI

InChI=1S/C7H14O3/c8-5-6(9)7-3-1-2-4-10-7/h6-9H,1-5H2

InChI Key

WACNBTTVEACMTI-UHFFFAOYSA-N

SMILES

C1CCOC(C1)C(CO)O

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dihydropyran (18.25 mL, 200 mmol) was added dropwise to a cold (0° ) mixture of ethylene glycol (55.92 mL, 1 mol) in 500 mL CH2Cl2 containing 3.8 g (20 mmol) of dissolved p-toluene sulfonic acid monohydrate over 2 hrs. The mixture was allowed to stir for an additional 2 hrs at this temperature, and then was allowed to warm to rt. Stirring continued for 2 days, after which the mixture was poured into a separating funnel and allowed to separate. The lower organic layer was removed and saved, and the upper layer was extracted with 100 mL CH2Cl2. The combined CH2Cl2 layers were washed six times with 100 mL portions of sat'd NaCl, and dried over Na2SO4. The solution was filtered and reduced, and the residue was purified by chromatography with the same silica as above. The column was eluted isocratically with 3:2 EtOAc:hexane which contained 1% triethylamine (TEA). Fractions which contained pure product, rf 0.5 (using the same TLC system as above) were pooled and evaporated to give 9.7 g (33% yield) of a colorless oil. 1H NMR (300 mHz, CDCl3, PPM) 5.6-5.5, m, 1H. 4.0-3.9, m, 1H. 4.8-4.65, m, 4H. 3.6-3.5, m, 1H. 1.9-1.7, m, 2H. 1.65-1.5, m, 4H.
Quantity
18.25 mL
Type
reactant
Reaction Step One
Quantity
55.92 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
33%

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